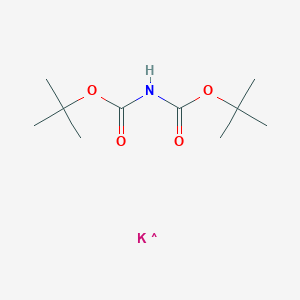
1-(2-Iodoethyl)adamantane
概要
説明
1-(2-Iodoethyl)adamantane is a synthetic organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodoethyl)adamantane typically involves the iodination of an adamantane derivative. One common method is the reaction of 1-adamantylmethanol with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-(2-Iodoethyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium cyanide, or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new adamantane derivatives with different functional groups.
Oxidation: Formation of adamantane alcohols or ketones.
Reduction: Formation of adamantane hydrocarbons.
科学的研究の応用
Chemistry
1-(2-Iodoethyl)adamantane is used as an intermediate in organic synthesis, particularly in the preparation of other adamantane derivatives.
Biology
In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine
Adamantane derivatives, including this compound, are investigated for their potential use in drug development, particularly for antiviral drugs.
Industry
In the industrial sector, adamantane derivatives are used in the production of advanced materials, such as polymers and coatings, due to their stability and rigidity.
作用機序
The mechanism of action of 1-(2-Iodoethyl)adamantane depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as viral proteins or bacterial enzymes, to exert its effects. The rigid structure of adamantane allows for strong binding interactions with these targets, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
- 1-Adamantylmethanol
- 1-Bromoadamantane
- 1-Adamantanecarboxylic acid
Uniqueness
1-(2-Iodoethyl)adamantane is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Its rigid structure also imparts significant stability, making it useful in various applications.
特性
分子式 |
C12H19I |
|---|---|
分子量 |
290.18 g/mol |
IUPAC名 |
1-(2-iodoethyl)adamantane |
InChI |
InChI=1S/C12H19I/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
InChIキー |
NIVVVTFIOJWQJR-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CCI |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid](/img/structure/B8725054.png)




![1(3H)-Isobenzofuranone, 6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B8725098.png)

![3,3-diethyl-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8725110.png)



![2-{[2-(Methylsulfanyl)-3-pyridinyl]oxy}ethanol](/img/structure/B8725140.png)


